

Application Notes and Protocols for KDM5-C49 Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: KDM5-C49 hydrochloride

Cat. No.: B15583812

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Introduction

KDM5-C49 hydrochloride is a potent and selective inhibitor of the KDM5 family of histone lysine demethylases.[1][2] These enzymes, specifically KDM5A, KDM5B, KDM5C, and KDM5D, are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[3][4] Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.[4][5] **KDM5-C49 hydrochloride** exerts its effects by competitively inhibiting the enzymatic activity of KDM5 proteins, leading to an increase in global H3K4 trimethylation (H3K4me3) and subsequent modulation of gene expression.[6] This document provides detailed application notes and protocols for the use of **KDM5-C49 hydrochloride** in cell culture experiments.

It is important to note that KDM5-C49 has been reported to have poor cell permeability.[2][3] For many cell-based applications, its ethyl ester prodrug, KDM5-C70, which exhibits improved cell permeability, is often utilized.[3][7] The protocols provided herein are focused on the direct application of **KDM5-C49 hydrochloride**. Researchers should consider the permeability characteristics of this compound when designing and interpreting their experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of KDM5-C49

Target	IC50 (nM)
KDM5A	40[2][3]
KDM5B	160[2][3]
KDM5C	100[2][3]

Table 2: Cellular Activity of KDM5-C49 in MCF-7 Breast Cancer Cells

Assay	Endpoint	Concentration	Incubation Time	Result
Antiproliferation	IC50	1 μ M	120 hours	Inhibition of cell growth[3]

Experimental Protocols

Preparation and Storage of KDM5-C49 Hydrochloride Stock Solution

Materials:

- **KDM5-C49 hydrochloride** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- To prepare a 10 mM stock solution, dissolve the appropriate amount of **KDM5-C49 hydrochloride** powder in DMSO. For example, for 1 mg of **KDM5-C49 hydrochloride** (Molecular Weight: 344.84 g/mol), add 289.99 μ L of DMSO.
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[2] When thawing for use, bring the aliquot to room temperature and centrifuge briefly before opening.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

- Cells of interest (e.g., MCF-7)
- Complete cell culture medium
- 96-well cell culture plates
- **KDM5-C49 hydrochloride** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay)
- Plate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density. For MCF-7 cells, a seeding density of 5,000 to 10,000 cells per well is often used.^{[1][8]}

- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **KDM5-C49 hydrochloride** in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 μM to 50 μM.
 - Include a vehicle control (DMSO) at the same final concentration as in the highest concentration of the inhibitor.
 - Carefully remove the medium from the wells and replace it with 100 μL of the medium containing the different concentrations of **KDM5-C49 hydrochloride** or vehicle control.
 - Incubate the plate for the desired treatment duration (e.g., 72 to 120 hours).
- MTT/MTS Assay:
 - For MTT Assay: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 μL of solubilization solution and incubate overnight at 37°C.
 - For MTS Assay: Add 20 μL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
 - Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot a dose-response curve and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell viability).

Western Blotting for H3K4me3 Levels

Materials:

- Cells treated with **KDM5-C49 hydrochloride**
- RIPA buffer or other suitable lysis buffer
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-H3K4me3
 - Mouse or Rabbit anti-Total Histone H3 (as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

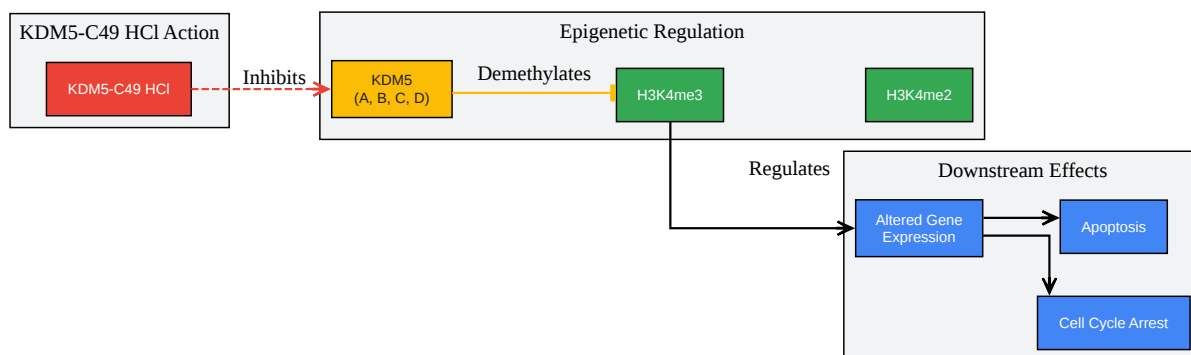
Protocol:

- Cell Lysis and Protein Quantification:
 - After treatment with **KDM5-C49 hydrochloride** for the desired time (e.g., 24-72 hours), wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
 - Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as in the previous step.
 - Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
 - Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
- Data Analysis:
 - Quantify the band intensities using densitometry software.

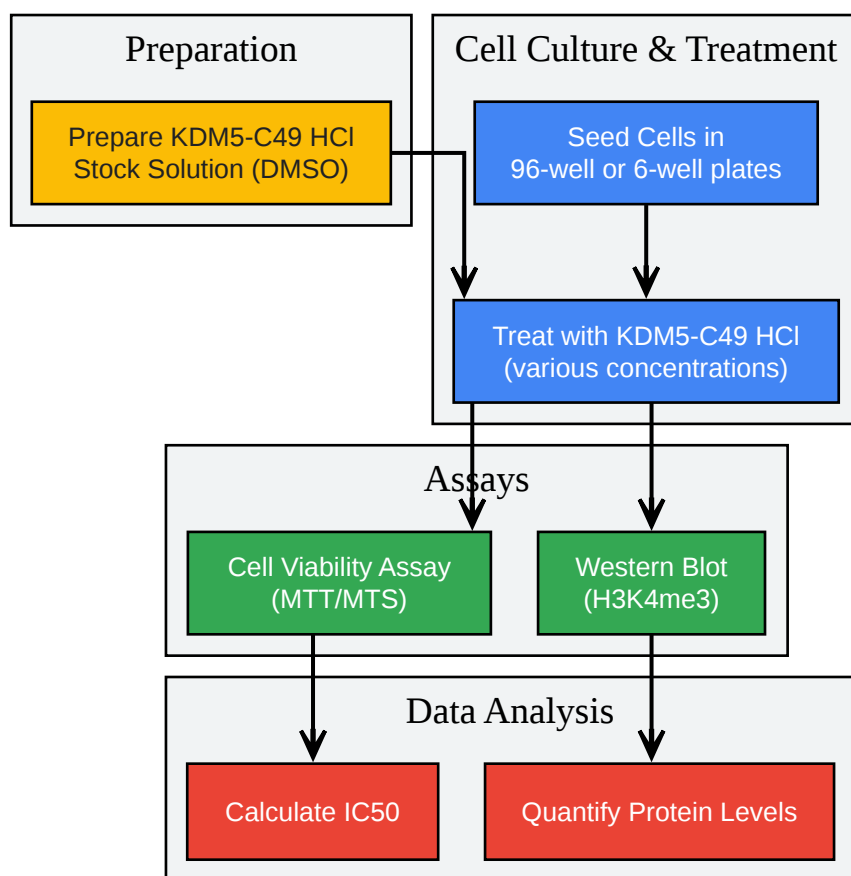
- Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
- Compare the normalized H3K4me3 levels in treated samples to the vehicle control.

Mandatory Visualizations



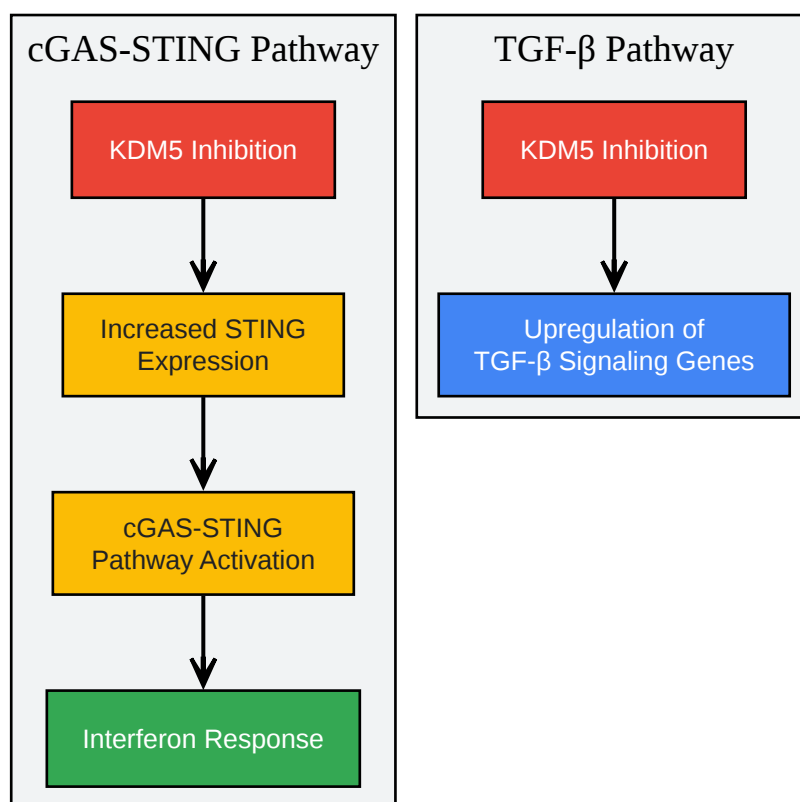
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Caption: Mechanism of KDM5-C49 HCl action.



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Caption: General experimental workflow.



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Caption: Affected signaling pathways.

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